molecular formula C22H31ClN4O3 B12375647 Enerisant hydrochloride CAS No. 1152749-07-9

Enerisant hydrochloride

Cat. No.: B12375647
CAS No.: 1152749-07-9
M. Wt: 435.0 g/mol
InChI Key: QVMTVPSORZKQPZ-GMUIIQOCSA-N
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Description

Enerisant hydrochloride is a novel and potent histamine H3 receptor antagonist and inverse agonist. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of sleep-wake disorders such as narcolepsy. Histamine H3 receptors play a crucial role in regulating the release of histamine and other neurotransmitters in the brain, making them a significant target for pharmacological intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enerisant hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Enerisant hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Enerisant hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Enerisant hydrochloride exerts its effects by binding to histamine H3 receptors, which are located presynaptically in the brain. By acting as an antagonist and inverse agonist, it inhibits the release of histamine and other neurotransmitters, thereby modulating wakefulness and cognitive functions. The molecular targets and pathways involved include the histaminergic and cholinergic systems, which play key roles in maintaining alertness and cognitive performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enerisant hydrochloride is unique due to its high selectivity and potency for histamine H3 receptors. It has shown promising results in preclinical and clinical studies, demonstrating its potential as a therapeutic agent for various neurological conditions. Its favorable pharmacokinetic profile and minimal side effects further distinguish it from other similar compounds .

Properties

CAS No.

1152749-07-9

Molecular Formula

C22H31ClN4O3

Molecular Weight

435.0 g/mol

IUPAC Name

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C22H30N4O3.ClH/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25;/h5-8,16-18H,2-4,9-15H2,1H3;1H/t18-;/m1./s1

InChI Key

QVMTVPSORZKQPZ-GMUIIQOCSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl

Origin of Product

United States

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